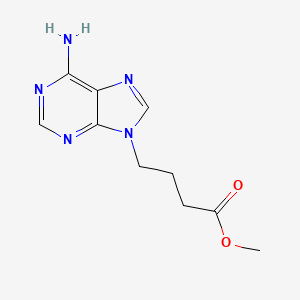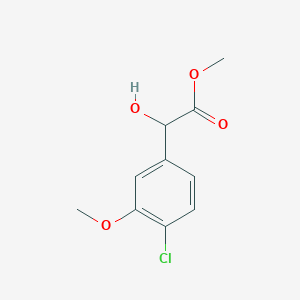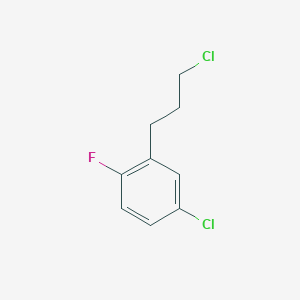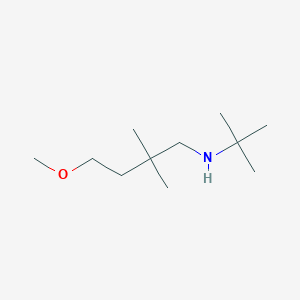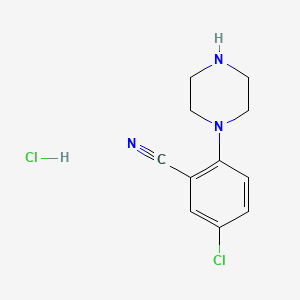
5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride: is a chemical compound with the molecular formula C11H12ClN3·HCl. It is a derivative of benzonitrile, where a chlorine atom is substituted at the 5th position and a piperazine ring is attached at the 2nd position. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride typically involves the reaction of 5-chloro-2-nitrobenzonitrile with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified through recrystallization or other purification techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to quality control tests to ensure it meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction Reactions: The piperazine ring can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products may include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the piperazine ring.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: It is also used in the study of drug-receptor interactions .
Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and polymers .
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, leading to changes in neuronal activity. The compound may also inhibit certain enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
- 5-Chloro-2-(piperazin-1-yl)benzo[d]oxazole hydrochloride
- 5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one hydrochloride
- 5-Chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride
Comparison: Compared to these similar compounds, 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride is unique due to its specific substitution pattern and the presence of the benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C11H13Cl2N3 |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
5-chloro-2-piperazin-1-ylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12ClN3.ClH/c12-10-1-2-11(9(7-10)8-13)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H |
Clave InChI |
QBIIFOVECPBHKA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13575703.png)
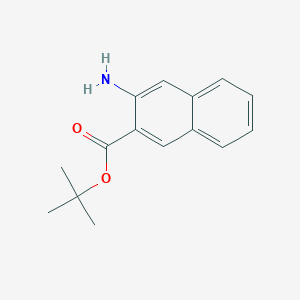
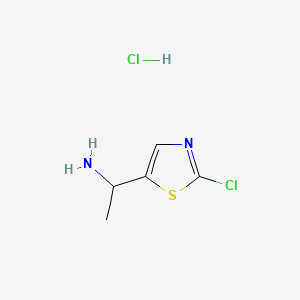
![4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoicacid,Mixtureofdiastereomers](/img/structure/B13575714.png)
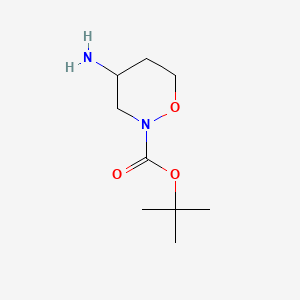
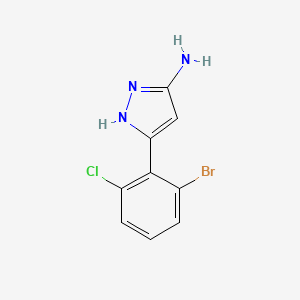
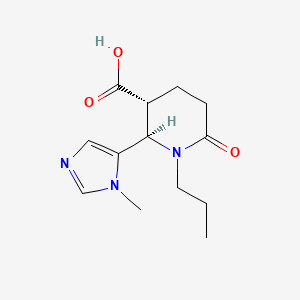
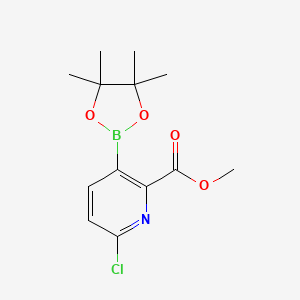
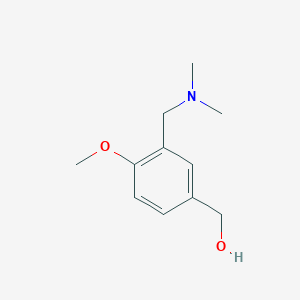
![(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide](/img/structure/B13575729.png)
